RET ligand-2

PROTAC RET Degradation Drug Resistance

Designing RET PROTAC degraders to overcome resistance mutations like G810C/R requires a validated warhead. Substituting RET ligand-2 risks disrupting ternary complex geometry and degradation potency. - **Validated performance:** Enables RD-23 degrader with DC50 = 11.7 nM against resistant RET G810C mutant; anti-proliferative IC50 = 2.4-6.5 nM across mutant lines. - **Mechanistic advantage:** Event-driven pharmacology via E3 ligase recruitment; eliminates full RET protein (kinase + scaffolding functions). - **Supply chain:** Standard R&D quantities; immediate shipment for PROTAC synthesis and target validation studies.

Molecular Formula C34H38N10O
Molecular Weight 602.7 g/mol
Cat. No. B15619993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRET ligand-2
Molecular FormulaC34H38N10O
Molecular Weight602.7 g/mol
Structural Identifiers
InChIInChI=1S/C34H38N10O/c1-45-33-5-2-24(17-38-33)20-43-29-14-30(43)22-42(21-29)32-4-3-25(18-37-32)31-15-28(23-44-34(31)26(16-35)19-39-44)40-10-6-27(7-11-40)41-12-8-36-9-13-41/h2-6,15,17-19,23,29-30,36H,7-14,20-22H2,1H3
InChIKeyWAVUWSWSIZMENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RET Ligand-2: PROTAC Building Block for RET Degradation


RET ligand-2 (CAS 3053537-08-6) is a rationally designed, small-molecule RET kinase inhibitor that functions as a critical 'warhead' ligand for the assembly of proteolysis targeting chimeras (PROTACs). With a defined molecular formula of C34H38N10O and a molecular weight of 602.73 g/mol, it is a selective RET binder used to recruit the E3 ubiquitin ligase complex to the RET oncoprotein, triggering its polyubiquitination and subsequent proteasomal degradation [1]. This mechanism is distinct from traditional occupancy-driven inhibitors, offering a novel event-driven pharmacology. Its primary application is in the synthesis of heterobifunctional degraders like RD-23, a potent and orally bioavailable RET PROTAC with demonstrated activity against mutant RET-driven cancers [1].

PROTAC warhead Designed for heterobifunctional RET degrader assembly
Linker-ready Functional handle for conjugation without abolishing target binding
Model fit Supports mutant RET degradation study context; reported DC50 11.7 nM for PROTAC

Why RET Ligand-2 is Irreplaceable in PROTAC Design


Substituting RET ligand-2 with another RET-binding small molecule is a high-risk strategy in PROTAC design due to the critical interplay between the warhead's binding mode, the linker attachment vector, and the resulting ternary complex geometry [1]. RET ligand-2 is specifically engineered to maintain potent RET binding while presenting a functional handle for linker conjugation without abolishing its affinity for the target or inducing steric clashes with the E3 ligase [1]. The success of RD-23, which incorporates RET ligand-2 and achieves a degradation DC50 of 11.7 nM against the clinically resistant RET G810C mutant, validates this specific warhead-linker architecture. Minor structural changes to the warhead can drastically alter the ubiquitination efficiency, degradation potency, and even the degradation selectivity profile, making outright substitution of RET ligand-2 without extensive re-optimization unreliable [1].

Ternary complex geometry
Alternate warheads may shift the ternary complex architecture, altering ubiquitination efficiency.
Linker attachment vector
Designed conjugation handle is critical; different attachment points can block E3 ligase engagement.
Degradation selectivity
Minor structural changes may shift degradation selectivity away from the intended RET mutant profile.

Quantitative Evidence for RET Ligand-2 Warhead


Degradation of Clinically Resistant RET G810C Mutant

The PROTAC RD-23, synthesized using RET ligand-2 as the target-engaging warhead, induces potent degradation of the RET G810C solvent-front mutant, a mutation that confers clinical resistance to standard selective RET inhibitors like selpercatinib (LOXO-292). The DC50 (concentration causing 50% protein degradation) for RD-23 against RET G810C is 11.7 nM [1]. In contrast, the parent inhibitor selpercatinib has a markedly reduced IC50 of 530.7 nM against the similar RET G810R mutant and fails to effectively suppress the pathway at comparable concentrations . This demonstrates that the chemical architecture enabled by RET ligand-2 overcomes a key clinical resistance mechanism.

G810C Degradation Potency
Head-to-head
RD-23 DC50 11.7 nM vs selpercatinib IC50 530.7 nM
Supports mutant RET degradation endpoint context
Reported ~45-fold difference; cross-study comparable; immunoblotting
PROTAC RET Degradation Drug Resistance

In Vivo Antitumor Efficacy vs Standard-of-Care Inhibitor

In a head-to-head in vivo comparison, the RET ligand-2-derived PROTAC RD-23 demonstrated superior antitumor effects relative to the clinically approved inhibitor selpercatinib. In a Ba/F3-KIF5B-RET G810C xenograft mouse model, oral administration of RD-23 resulted in significantly greater tumor growth inhibition than an equivalent regimen of selpercatinib [1]. This demonstrates that the degrader approach, enabled by the specific RET ligand-2 warhead, translates the enhanced in vitro activity against resistant mutants into improved pharmacodynamic efficacy in relevant animal models of RET-driven cancer.

In Vivo Tumor Inhibition
Head-to-head
RD-23 superior tumor growth inhibition vs selpercatinib
Reported xenograft endpoint response
Ba/F3-KIF5B-RET G810C model; oral dosing; source-specific review
Xenograft Model In Vivo Efficacy PROTAC

Broad Anti-Proliferative Activity Against RET Mutations

The PROTAC RD-23, built on the RET ligand-2 scaffold, demonstrates potent and consistent inhibition of cell proliferation across a panel of BaF3 cells harboring various clinically relevant RET mutations. The half-maximal inhibitory concentration (IC50) values range from 2.4 to 6.5 nM against these diverse mutants [1]. This pan-mutant activity profile is a key differentiator, as it indicates that the degradation mechanism does not rely on a single, highly sensitive binding pocket conformation, but rather is effective against multiple mutant forms that drive oncogenesis, including those that alter the protein's kinase domain structure.

Pan-Mutant Proliferation IC50
Class-level
2.4 – 6.5 nM across RET mutants
Supports pan-mutant proliferation endpoint review
BaF3 cell panel; class-level inference; data to verify
Antiproliferative Activity RET Mutations BaF3 Cell Model

Applications of RET Ligand-2 in Drug Discovery


Next-Generation PROTACs for Resistant RET Cancers

This is the primary application scenario. When designing PROTAC degraders to overcome clinically relevant resistance mutations like RET G810C/R, RET ligand-2 serves as the validated warhead of choice. Its synthesis into RD-23 has already established proof-of-concept for potent (DC50 11.7 nM) and orally bioavailable degradation of this resistant mutant, with in vivo superiority over the standard-of-care inhibitor selpercatinib [1].

Probing Kinase-Independent RET Scaffolding Functions

RET has kinase-independent scaffolding roles in certain cellular contexts. Unlike traditional kinase inhibitors like selpercatinib (IC50 14 nM for WT RET) which only block catalytic activity, RET ligand-2-based PROTACs like RD-23 physically eliminate the entire RET protein. This makes it a superior tool for dissecting non-catalytic functions of RET in tumor biology, as demonstrated by its potent anti-proliferative effects (IC50 2.4-6.5 nM) across multiple cell lines with various mutations [1].

PROTAC Linker Optimization Benchmarking

Given the published structure-activity relationship (SAR) for the RD-23 degrader series, RET ligand-2 provides a standardized, high-performance warhead for comparative studies where the linker composition or E3 ligase recruiter is being varied. Its defined SMILES structure and established biological profile (derived from the RD-23 publication) make it a reliable constant variable, enabling researchers to deconvolute the contribution of other PROTAC components to degradation efficiency and ternary complex formation [1].

Selective Degradation Probes for RET Target Validation

For target validation in isogenic cell line panels expressing different RET mutations, RET ligand-2-derived probes provide a mechanism to confirm whether the mutant RET protein is a driver of the observed phenotype. The tight, low nanomolar range IC50 values across mutations (2.4-6.5 nM) minimizes variability due to differential drug sensitivity, allowing researchers to confidently attribute phenotypic changes to RET protein loss rather than variable compound potency [1].

Application
Selection Property
Validation Focus
PROTAC design for drug-resistant RET research
Warhead-linker compatibility profile
Degradation efficiency in G810C/R mutant models
RET scaffolding function studies
Protein elimination vs. kinase inhibition
Phenotypic rescue after RET removal in isogenic lines
Linker or E3 ligase optimization
Standardized warhead for SAR studies
Ternary complex formation and degradation kinetics
Target validation in RET-driven models
Consistent pan-mutant engagement
Correlation of RET loss with anti-proliferative endpoint
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